1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]propan-2-amine
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Overview
Description
1-(4-Methoxyphenyl)-N-[(4-methoxyphenyl)methyl]propan-2-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxyphenyl groups attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-methoxyphenylacetonitrile.
Formation of Intermediate: The intermediate is formed through a condensation reaction between 4-methoxybenzaldehyde and 4-methoxyphenylacetonitrile in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-N-[(4-methoxyphenyl)methyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-N-[(4-methoxyphenyl)methyl]propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]propan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It can modulate signaling pathways by binding to receptors and altering their activity, leading to changes in cellular responses.
Comparison with Similar Compounds
4-Methoxyamphetamine: Shares a similar phenethylamine backbone but differs in the substitution pattern.
2-Methoxyphenyl isocyanate: Another methoxy-substituted compound with different functional groups and reactivity.
Uniqueness: 1-(4-Methoxyphenyl)-N-[(4-methoxyphenyl)methyl]propan-2-amine is unique due to its specific substitution pattern and the presence of two methoxyphenyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14(12-15-4-8-17(20-2)9-5-15)19-13-16-6-10-18(21-3)11-7-16/h4-11,14,19H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWAIMIXDOXPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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